6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
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Overview
Description
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a thiazolo[4,5-d]pyrimidine core with a dimethoxyphenyl and pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole Derivatives: Known for their diverse biological and clinical applications, indole derivatives are structurally similar and often studied alongside thiazolo[4,5-d]pyrimidine compounds.
Uniqueness
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for targeted interactions with biological molecules, making it a promising candidate for drug development and other scientific endeavors .
Properties
IUPAC Name |
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-11(12-7-8-14(27-2)15(10-12)28-3)24-19(25)18-17(22-20(24)26)16(23-29-18)13-6-4-5-9-21-13/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIUNQNTIITFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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